![molecular formula C11H9ClN2O B6136803 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime](/img/structure/B6136803.png)
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime, also known as AG490, is a chemical compound that has been widely studied for its potential as a therapeutic agent. It is a small molecule inhibitor of the JAK/STAT signaling pathway, which is involved in a variety of cellular processes, including immune response, inflammation, and cell growth and differentiation.
Wirkmechanismus
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime works by inhibiting the activity of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation. Specifically, it blocks the activity of the JAK2 kinase, which is a key component of the pathway.
Biochemical and Physiological Effects:
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to have anti-inflammatory effects and to promote wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime, including the development of more potent and selective inhibitors of the JAK/STAT pathway, the identification of new therapeutic targets for the compound, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime and its potential for use in clinical settings.
Synthesemethoden
The synthesis of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 1,2,3,4-tetrahydroisoquinoline to form a key intermediate, which is then converted to 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime through a series of reactions involving various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime has been extensively studied for its potential as a therapeutic agent in a variety of disease states, including cancer, autoimmune disorders, and inflammatory diseases. In particular, it has been shown to inhibit the proliferation of cancer cells and to enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(NZ)-N-(7-chloro-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-1-3-9-8(5-6)7-2-4-10(14-15)11(7)13-9/h1,3,5,13,15H,2,4H2/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQUKMZNYSQIRO-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=C1C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3E)-7-chloro-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.